C7 Alkyl Linker Defines a Distinct Spatial Profile from Shorter C5 and C6 Linkers for BCL-2 Degrader Development
In a study comparing the ability of thalidomide derivatives with different linker lengths to reprogram CRBN for BCL-2 degradation, the derivative with a C7 linker (Thalidomide-C7-OH) was one of only three analogs (along with C5 and C6) identified from a proteome-wide analysis that could specifically induce the degradation of the BCL-2 protein [1]. This demonstrates that the seven-carbon alkyl chain confers a specific structural geometry suitable for productive ternary complex formation with BCL-2, a property that is not universal across all alkyl-linked thalidomide derivatives [2].
| Evidence Dimension | BCL-2 Protein Degradation Activity |
|---|---|
| Target Compound Data | Confirmed as one of three specific thalidomide derivatives (C5, C6, C7) that degrade BCL-2. |
| Comparator Or Baseline | Other thalidomide derivatives tested in the proteome-wide analysis which did not degrade BCL-2. |
| Quantified Difference | Not quantifiable as a numeric difference, but a binary positive/negative outcome. |
| Conditions | Proteome-wide analysis of thalidomide-like compounds. |
Why This Matters
This evidence identifies the C7 linker length as a key structural determinant for generating PROTACs that degrade BCL-2, a critical anti-apoptotic protein and cancer target, which is not a guaranteed outcome for all linker lengths.
- [1] Thalidomide derivatives degrade BCL-2 by reprogramming the binding surface of CRBN. (2024). Max Planck Institute for Molecular Physiology. View Source
- [2] Informationsdienst Wissenschaft. (2025). Derivatives of the thalidomide compound drive resistant cancer cells to their deaths. View Source
